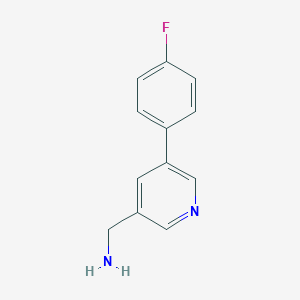

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C12H11FN2 It is a derivative of pyridine, featuring a fluorophenyl group attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-pyridinecarboxaldehyde.

Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-fluorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as hypervalent iodine or TEMPO.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO are commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, aldehydes, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

Mécanisme D'action

The mechanism of action of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity and selectivity, making it a valuable compound in drug discovery.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Fluorophenyl)(pyridin-4-yl)methanamine: Similar structure but with the fluorophenyl group attached to a different position on the pyridine ring.

(5-Phenylpyridin-3-yl)methanamine: Lacks the fluorine atom, affecting its chemical properties and biological activity.

(5-(4-Chlorophenyl)pyridin-3-yl)methanamine: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in medicinal chemistry.

Activité Biologique

The compound (5-(4-Fluorophenyl)pyridin-3-yl)methanamine has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article synthesizes current findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FN. Its structure features a pyridine ring substituted with a 4-fluorophenyl group, which is critical for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties:

- Antitubercular Activity : Studies have shown that certain derivatives possess comparable or superior activity against Mycobacterium tuberculosis compared to first-line treatments. For instance, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against various strains of mycobacteria .

- Broad-Spectrum Antimicrobial Effects : The compound has been associated with broad-spectrum antimicrobial activity, including efficacy against both Gram-positive and Gram-negative bacteria. In vitro assessments reported MIC values ranging from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

- Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell cycle regulation. This mechanism aligns with findings from other studies on similar pyridine derivatives .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Activity | Notes |

|---|---|---|

| 4-Fluoro | High | Enhances lipophilicity and biological interactions |

| 4-Methyl | Moderate | Alters electronic properties affecting binding affinity |

| No substituent | Low | Reduced interaction with biological targets |

Studies indicate that electron-withdrawing groups like fluorine enhance potency by stabilizing binding interactions with target enzymes, such as ATP synthase in mycobacterial species .

Case Studies

- Antitubercular Efficacy : In a study conducted by Tantry et al., a series of pyridine derivatives were synthesized and evaluated for their antitubercular activity. The most potent compounds exhibited MIC values significantly lower than those of traditional TB drugs .

- Anticancer Research : A recent investigation into the effects of this compound on cancer cell lines revealed that it effectively inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

[5-(4-fluorophenyl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIINCIMTFZJTCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597874 |

Source

|

| Record name | 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177976-53-3 |

Source

|

| Record name | 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.